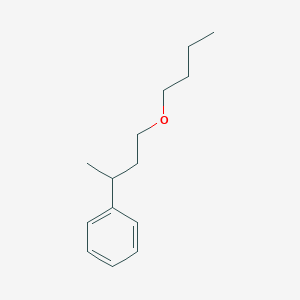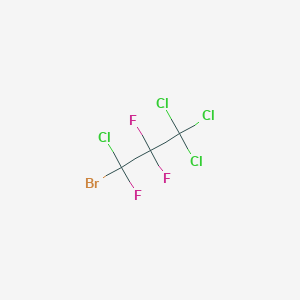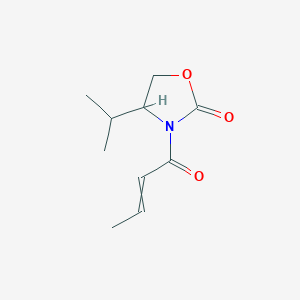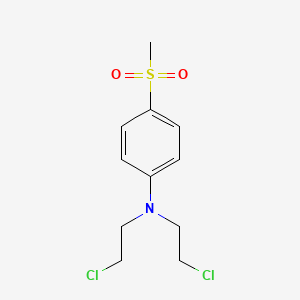
4-Ethenyl-4-methyl-1,3-dioxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethenyl-4-methyl-1,3-dioxane: is an organic compound with the molecular formula C7H12O2. It is a six-membered heterocyclic compound containing two oxygen atoms at the 1 and 3 positions, a methyl group at the 4 position, and an ethenyl group also at the 4 position. This compound is part of the broader family of 1,3-dioxanes, which are known for their stability and versatility in various chemical reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4-Ethenyl-4-methyl-1,3-dioxane can be synthesized through the reaction of formaldehyde with 1,3-propanediol in the presence of a Brönsted or Lewis acid catalyst. The reaction typically involves refluxing toluene with toluenesulfonic acid as the catalyst, allowing continuous removal of water from the reaction mixture using a Dean-Stark apparatus .
Industrial Production Methods: In industrial settings, the production of 1,3-dioxanes often involves the use of orthoesters or molecular sieves to effectively remove water through chemical reaction or physical sequestration. This ensures the stability of the cyclic acetal formed. Industrial methods also employ catalysts like zirconium tetrachloride (ZrCl4) for efficient acetalization and in situ transacetalization of carbonyl compounds under mild conditions .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Ethenyl-4-methyl-1,3-dioxane undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction can be achieved using hydrogen gas with nickel or rhodium catalysts, or using reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: It can undergo nucleophilic substitution reactions with reagents like organolithium (RLi) or Grignard reagents (RMgX).
Common Reagents and Conditions:
Oxidation: KMnO4, OsO4, CrO3/pyridine (Jones reagent).
Reduction: H2/Ni, H2/Rh, LiAlH4, NaBH4.
Substitution: RLi, RMgX, RCuLi.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction typically yields alcohols .
Wissenschaftliche Forschungsanwendungen
Chemistry: 4-Ethenyl-4-methyl-1,3-dioxane is used as a protecting group for carbonyl compounds in organic synthesis. Its stability against nucleophiles and bases makes it valuable in multi-step synthesis processes .
Biology and Medicine: While specific applications in biology and medicine are less documented, compounds like this compound can be used in the development of pharmaceuticals, particularly in the synthesis of complex molecules where protection of functional groups is necessary .
Industry: In the industrial sector, this compound is used in the production of polymers and as a solvent in various chemical processes. Its stability and reactivity make it suitable for use in the manufacture of high-performance materials .
Wirkmechanismus
The mechanism of action of 4-ethenyl-4-methyl-1,3-dioxane involves its ability to act as a protecting group for carbonyl compounds. The compound forms stable cyclic acetals, which can be deprotected under acidic conditions to regenerate the original carbonyl compound. This stability is due to the formation of a six-membered ring, which is less prone to hydrolysis compared to other protecting groups .
Vergleich Mit ähnlichen Verbindungen
1,3-Dioxane: A six-membered ring with two oxygen atoms, but without the ethenyl and methyl groups.
1,4-Dioxane: An isomer with oxygen atoms at the 1 and 4 positions, commonly used as a solvent.
1,3-Dioxolane: A five-membered ring with two oxygen atoms, used as a solvent and in polymer production.
Uniqueness: 4-Ethenyl-4-methyl-1,3-dioxane is unique due to the presence of both an ethenyl and a methyl group at the 4 position, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific synthetic applications where these functional groups are advantageous .
Eigenschaften
CAS-Nummer |
1193-41-5 |
|---|---|
Molekularformel |
C7H12O2 |
Molekulargewicht |
128.17 g/mol |
IUPAC-Name |
4-ethenyl-4-methyl-1,3-dioxane |
InChI |
InChI=1S/C7H12O2/c1-3-7(2)4-5-8-6-9-7/h3H,1,4-6H2,2H3 |
InChI-Schlüssel |
YTWHJDYNISBQOH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCOCO1)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2Z,4S,4aS,5aS,6S,12aS)-2-[amino(hydroxy)methylene]-4-(dimethylamino)-6,11,12a-trihydroxy-6-methyl-10-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-4,4a,5,5a-tetrahydrotetracene-1,3,12-trione](/img/structure/B14745367.png)



![[Amino-(4-chlorophenyl)methylidene]ammonium](/img/structure/B14745390.png)




![benzyl N-[1-[cyclohexyl(cyclohexylcarbamoyl)amino]-3-hydroxy-1-oxopropan-2-yl]carbamate](/img/structure/B14745412.png)
![3-oxo-2-[2-(6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]-N-phenylbutanamide](/img/structure/B14745417.png)

![2,4-Dichloro-1-[2-(2-chloroethoxy)ethoxy]benzene](/img/structure/B14745436.png)
![1,3,7-Trimethyl-8-[7-(1,3,7-trimethyl-2,6-dioxopurin-8-yl)heptyl]purine-2,6-dione](/img/structure/B14745443.png)
